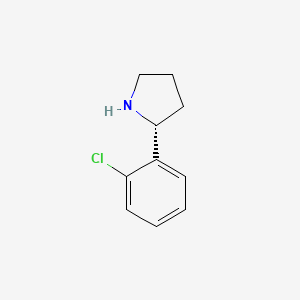
(R)-2-(2-Chlorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-(2-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number 823188-58-5 . It has a molecular weight of 181.66 and its molecular formula is C10H12ClN .
Molecular Structure Analysis
The molecular structure of “®-2-(2-Chlorophenyl)pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2-chlorophenyl group attached to it . The exact spatial configuration can be determined by the ® designation, which refers to the specific arrangement of the atoms in three-dimensional space .Physical And Chemical Properties Analysis
“®-2-(2-Chlorophenyl)pyrrolidine” is a solid at room temperature . It should be stored in a dry place, under inert atmosphere . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Stereoselective Behavior in Calcium Channel Blockers
A study explored the stereoselective behavior of a functional analogue of diltiazem, where the pyrrolidine ring contains a stereocenter at C-2. This research highlighted the significant differences in the functional, electrophysiological, and binding properties between the two enantiomers, contributing to the understanding of cardiac stereoselectivity and vascular stereospecificity in L-type calcium channel blockers (Carosati et al., 2009).
Molecular Structure Analysis
Another study focused on the molecular structure of a compound featuring a chlorophenyl and a pyrrolidine ring. This work provided insights into the stereochemistry and conformational preferences of such compounds, which are valuable for the design of new materials and pharmaceuticals (Vennila et al., 2011).
Pyrrolidine Derivatives in Medicinal Chemistry
Research into pyrrolidine derivatives has shown their importance in medicinal chemistry due to their presence in biological molecules like heme and chlorophyll. Pyrrolidine derivatives serve as intermediates, solvents, and are used in the synthesis of various pharmaceuticals, demonstrating their versatility and significance in drug development (Anderson & Liu, 2000).
Antithrombin Activity
A study on the asymmetric synthesis of pyrrolidine derivatives revealed potential antithrombin activity. This research underscores the therapeutic potential of enantiomerically pure pyrrolidine derivatives in preventing blood clots, contributing to cardiovascular disease management (Ayan et al., 2013).
Catalytic Applications
Pyrrolidine derivatives have also been investigated for their catalytic applications. One study focused on the synthesis and characterization of complexes containing pyrrolidine and its use as catalysts in organic reactions. These findings highlight the role of pyrrolidine derivatives in catalysis, offering pathways to more efficient and selective chemical synthesis (Singh et al., 2009).
Safety And Hazards
The safety information for “®-2-(2-Chlorophenyl)pyrrolidine” indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
(2R)-2-(2-chlorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427992 |
Source


|
| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Chlorophenyl)pyrrolidine | |
CAS RN |
823188-58-5 |
Source


|
| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
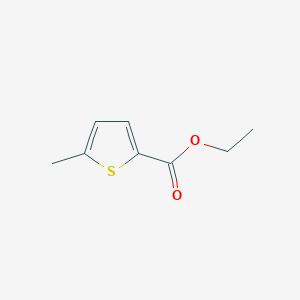
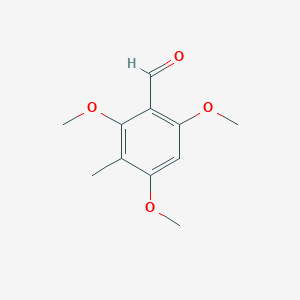
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)
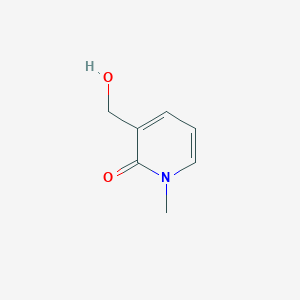

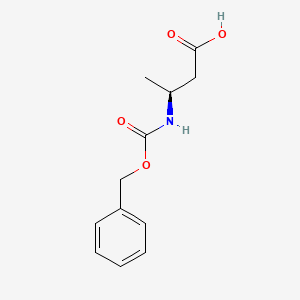
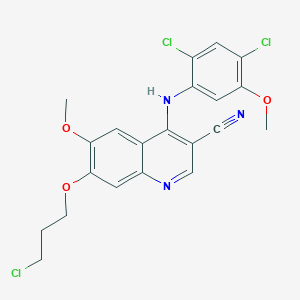
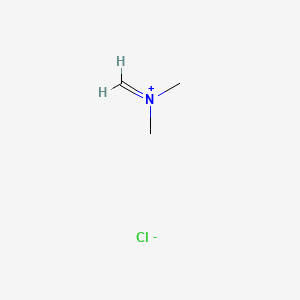


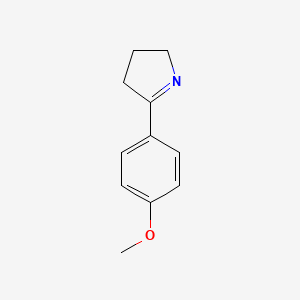
![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)